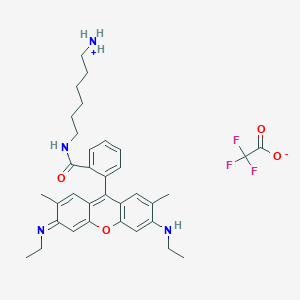

Rhodamine 6G hexanediamine amide

描述

Foundational Principles of Rhodamine 6G Fluorophores in Scientific Inquiry

Rhodamine 6G is a highly fluorescent dye known for its high quantum yield and photostability. wikipedia.org These properties make it an ideal candidate for use as a fluorescent tracer and in various biotechnological applications like fluorescence microscopy and flow cytometry. wikipedia.orgwikipedia.org The fluorescence of Rhodamine 6G arises from its xanthene core structure. wikipedia.org The molecule absorbs light at a specific wavelength, exciting its electrons to a higher energy state. As the electrons return to their ground state, they emit light of a longer wavelength, a phenomenon known as fluorescence. wikipedia.org

The spectroscopic characteristics of Rhodamine 6G's optical emission are crucial for its performance. elsevierpure.com Factors such as solvent and concentration can influence its fluorescence spectrum. elsevierpure.comnih.gov For instance, the peak fluorescence wavelength can be tuned by altering the dye's concentration. elsevierpure.comnih.gov The fundamental "on-off" switching mechanism of rhodamine-based sensors often relies on the reversible opening and closing of a spirolactam ring, which is a non-fluorescent, colorless form. researchgate.netresearchgate.net This transition between the fluorescent open form and the non-fluorescent spirolactam form is a key principle behind the design of many rhodamine-based fluorescent probes. researchgate.netresearchgate.net

Strategic Importance of Amide Functionalization for Tunable Properties

The introduction of an amide functional group to the Rhodamine 6G structure is a strategic approach to fine-tune its chemical and physical properties. Amide functionalization allows for the attachment of various molecular moieties, thereby creating a diverse library of derivatives with specific functionalities. This versatility is crucial for developing targeted fluorescent probes and materials.

The amide bond can influence the electronic properties of the rhodamine core, affecting its absorption and emission spectra. Furthermore, the attached group can introduce new binding sites for specific analytes, leading to the development of selective sensors. For example, the synthesis of Rhodamine 6G derivatives through condensation reactions with different amines can yield probes that recognize specific metal ions. researchgate.net This "off-on" mechanism, where the probe's fluorescence is quenched in the absence of the target and restored upon binding, is a powerful tool in analytical chemistry. researchgate.net The ability to tailor properties like solubility, biocompatibility, and targeting specificity through amide functionalization has significantly expanded the utility of Rhodamine 6G beyond its traditional applications. nih.gov

Academic Research Perspectives on Rhodamine 6G Hexanediamine (B8719201) Amide and Related Structures

Academic research into Rhodamine 6G hexanediamine amide and its analogs is a burgeoning field. Scientists are exploring the synthesis and application of these derivatives in various domains. For instance, the synthesis of new Rhodamine 6G-derivative fluorescent probes based on the spirolactam ring structure has been a focus of recent studies. researchgate.net These probes have shown promise in the detection of metal ions in aqueous samples. researchgate.net

The specific compound, this compound, is characterized by the attachment of a hexanediamine linker to the rhodamine core via an amide bond. This linker provides a reactive primary amine group at its terminus, which can be further functionalized for conjugation to biomolecules or materials. The properties of this compound, such as its molecular weight and formula, have been documented. nih.gov Research has also explored the synthesis and characterization of similar derivatives, such as those with ethylenediamine (B42938) and p-diaminoxylene linkers. scbt.combiomol.com These studies often involve detailed structural and fluorescence analysis to understand the impact of the linker on the photophysical properties of the rhodamine dye. nih.gov The development of such derivatives is driven by the need for advanced tools in areas like proteomics research and the creation of novel materials with specific optical properties. scbt.com

Interactive Data Table: Properties of Rhodamine 6G and its Amide Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Rhodamine 6G | 989-38-8 | C28H31ClN2O3 | 479.02 | Highly fluorescent dye, used as a tracer and in biotechnology. wikipedia.org |

| This compound | 1140505-40-3 | C34H41F3N4O4 | 626.7 | Amide derivative with a hexanediamine linker, providing a reactive amine group. nih.gov |

| N-(2-Aminoethyl)rhodamine 6G-amide bis(trifluoroacetate) | 591742-74-4 | C28H32N4O2·C4H2F6O4 | 684.63 | Ethylenediamine linker, used in fluorescence applications. |

| Rhodamine 6G p-diaminoxylene amide bis (trifluoroacetate) | 591742-78-8 | C34H36N4O2·2C2HF3O2 | 760.72 | p-Diaminoxylene linker, used in proteomics research. scbt.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

6-[[2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoyl]amino]hexylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O2.C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)38-29)23-13-9-10-14-24(23)32(37)36-16-12-8-7-11-15-33;3-2(4,5)1(6)7/h9-10,13-14,17-20,34H,5-8,11-12,15-16,33H2,1-4H3,(H,36,37);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRDAYUXENEUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCCCCC[NH3+].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Rhodamine 6g Hexanediamine Amide

Direct Amidation Pathways for Rhodamine 6G Ester Derivatives

The most common starting material for this synthesis is the ethyl ester of Rhodamine 6G. The core of the synthesis involves the transformation of the ester group, located at the 9-position of the xanthene core, into an amide. This is typically achieved through direct aminolysis.

The formation of Rhodamine 6G hexanediamine (B8719201) amide is accomplished via a nucleophilic acyl substitution reaction. In this process, a diamine, such as 1,6-hexanediamine (B7767898) or 1,2-ethylenediamine, acts as the nucleophile. One of the amine groups of the diamine attacks the electrophilic carbonyl carbon of the Rhodamine 6G ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the stable amide product.

The use of a diamine is strategic; by employing a large excess of the diamine, the reaction can be controlled to ensure that, statistically, only one of the amine groups on the diamine reacts with the Rhodamine 6G ester. This preserves the second primary amine at the terminus of the alkyl chain as a reactive handle for subsequent modifications. The reaction effectively converts the relatively inert ester into a functionalized amide with a terminal nucleophilic group. While primary amines are effective, derivatization with secondary amines has also been reported to yield compounds that are highly fluorescent at physiological pH. nih.gov

Optimizing the direct amidation of Rhodamine 6G esters is crucial for achieving high yields and purity. Several factors, including solvent, temperature, catalysts, and reaction time, are manipulated to enhance the process. Modern synthetic approaches have introduced advanced catalytic systems and energy sources to improve efficiency.

Catalysis : While the reaction can proceed thermally, catalysis can significantly improve rates and yields. Transition metal catalysts, such as those based on manganese, have been developed for the direct amidation of esters with amines. researchgate.netorganic-chemistry.org These catalysts can operate under low loading conditions and tolerate a wide range of functional groups. organic-chemistry.org

Solvent and Temperature : The choice of solvent is critical. High-boiling point, polar aprotic solvents are often used to facilitate the reaction, which may require heating to proceed at a reasonable rate. However, the removal of the alcohol byproduct (e.g., ethanol) is important to drive the equilibrium toward the amide product. organic-chemistry.org

Microwave-Assisted Synthesis : To accelerate the reaction and improve yields, microwave irradiation has been successfully employed. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. nih.gov This method was used in the synthesis of a Rhodamine 6G derivative, yielding a product in 86% after reaction in a CEM microwave reactor. nih.gov

| Parameter | Condition/Strategy | Rationale | Reference |

|---|---|---|---|

| Reactant Ratio | Large excess of diamine | Favors mono-amidation, preserving a free terminal amine group. | General Stoichiometric Principle |

| Catalysis | Manganese(I) complexes | Lowers activation energy for direct amidation of unactivated esters. | researchgate.netorganic-chemistry.org |

| Energy Source | Microwave Irradiation | Reduces reaction time from hours to minutes and can improve yield. | nih.gov |

| Byproduct Removal | Reaction under vacuum or with molecular sieves | Removes the alcohol byproduct (e.g., ethanol) to shift equilibrium towards the product. | organic-chemistry.orgmdpi.com |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | Effectively dissolves reactants and allows for higher reaction temperatures. | General Synthetic Practice |

Fabrication of Multimeric Rhodamine 6G Amide Conjugates

The presence of two reactive amine groups on a diamine linker allows for the synthesis of multimeric rhodamine structures. By controlling the stoichiometry between the Rhodamine 6G ester and the diamine, dimeric and higher-order conjugates can be fabricated.

To synthesize a dimeric Rhodamine 6G conjugate, the molar ratio of the Rhodamine 6G ester to the diamine linker (such as 1,6-hexanediamine) is adjusted to approximately 2:1. In this setup, both amine groups of the diamine are intended to react with the ester group of a Rhodamine 6G molecule, forming a covalent bridge between two fluorophores. A concrete example is Rhodamine 6G p-diaminoxylene amide, which uses a xylene-based diamine to link two rhodamine units, creating a specific tool for applications like proteomics research. scbt.com The formation of such dimers can significantly alter the photophysical properties of the dye, including potential self-quenching or exciton (B1674681) coupling phenomena, which must be considered in their design and application. rsc.org

The creation of higher-order structures, such as trimers or oligomers, presents a greater synthetic challenge. Stepwise synthesis is often required to control the architecture and avoid the formation of a mixture of products. This could involve a building-block approach where a Rhodamine 6G dimer, with a reactive site, is synthesized first and then coupled to another rhodamine monomer. The non-covalent aggregation of Rhodamine 6G into dimers and trimers in aqueous solution is a well-documented phenomenon that affects fluorescence quantum yield. rsc.orgnih.gov However, the covalent synthesis of such architectures allows for precise control over the spacing and orientation of the fluorophores, enabling the rational design of complex fluorescent materials and probes.

Directed Chemical Modifications for Specific Research Applications

The true utility of Rhodamine 6G hexanediamine amide lies in its terminal primary amine. This group serves as a versatile chemical handle for covalently attaching the fluorophore to a wide array of molecules and materials. The amine can readily participate in various coupling reactions, such as amide bond formation with carboxylic acids, reductive amination with aldehydes and ketones, or reaction with isothiocyanates to form thioureas. This allows for the targeted labeling of biomolecules, polymers, and nanoparticles for specific research purposes.

| Modification / Conjugation Target | Chemical Reaction | Research Application | Reference |

|---|---|---|---|

| Proteins/Peptides | Amide coupling with activated carboxylic acids (e.g., NHS esters) | Fluorescent labeling for proteomics, immunoassays, and fluorescence microscopy. | scbt.com |

| Biocompatible Polymers | Attachment to polymer backbones (e.g., based on 2-(methacryloyloxy)ethyl phosphorylcholine) | Creation of fluorescently labeled biocompatible materials for biomedical studies. | nih.gov |

| Metal Ion Ligands | Condensation with aldehydes to form Schiff bases or other chelating structures | Development of selective fluorescent sensors for metal ions like Cu2+. | nih.gov |

| Solid Supports/Nanoparticles | Covalent attachment to functionalized surfaces | Fabrication of solid-state sensors and fluorescent tracers. | nih.gov |

Advanced Spectroscopic and Photophysical Characterization of Rhodamine 6g Hexanediamine Amide

Comprehensive Fluorescence Spectroscopy

The fluorescence properties of Rhodamine 6G hexanediamine (B8719201) amide are intricately linked to its molecular structure and the surrounding environment. Key characteristics such as pH-dependent isomerization, quantum yield, and solvent effects are critical to understanding its behavior as a fluorescent probe.

Analysis of pH-Dependent Spirolactam-Quinone Isomerization and Fluorescence Modulation

The introduction of an amide group to the Rhodamine 6G core enables a pH-sensitive equilibrium between a non-fluorescent spirolactam form and a highly fluorescent quinone form. rsc.org At higher pH values, the compound predominantly exists in the closed spirolactam structure, which is colorless and non-fluorescent. scirp.orgresearchgate.net In this state, the delocalized π-system of the xanthene core is interrupted. scirp.org

Upon acidification, protonation of the amide substituent facilitates a reversible isomerization to the open-ring quinone structure. rsc.org This transition restores the conjugation of the xanthene ring, leading to strong absorption and a significant increase in fluorescence intensity, often described as a "turn-on" response. rsc.orgresearchgate.net The equilibrium between these two forms is dependent on the pKa of the dye, which is influenced by the nature of the amide substituent. rsc.orgnih.gov For instance, a library of amide-functionalized Rhodamine 6G derivatives, including one with a 1,6-hexanediamine (B7767898) linker, demonstrated this pH-dependent fluorescence, with the quinone form being favored at lower pH. rsc.org The fluorescence intensity of these derivatives was shown to be significantly greater at pH 5 compared to pH 7. rsc.org This reversible, pH-gated fluorescence modulation is a hallmark of rhodamine spirolactam derivatives and is central to their application as pH sensors. rsc.orgnih.govresearchgate.net

Table 1: pH-Dependent Fluorescence Characteristics of Rhodamine Amide Derivatives

| pH Condition | Predominant Form | Fluorescence State | Structural Characteristic |

|---|---|---|---|

| High pH (e.g., > 7) | Spirolactam | Off (Non-fluorescent/Weakly fluorescent) | Ring-closed, interrupted conjugation |

| Low pH (e.g., < 5) | Quinone | On (Highly fluorescent) | Ring-opened, restored conjugation |

Investigation of Fluorescence Quantum Yield and Photostability Characteristics

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. Rhodamine dyes are renowned for their high quantum yields, often approaching 1.0 in certain solvents. researchgate.netrsc.org The rigid, planar structure of the xanthene core minimizes non-radiative decay pathways, contributing to their bright emission. researchgate.net

For Rhodamine 6G derivatives, the quantum yield is highly dependent on the equilibrium between the spirolactam and quinone forms. In the "off" state (spirolactam), the quantum yield is negligible. scirp.org Upon switching to the "on" state (quinone) under acidic conditions, the quantum yield dramatically increases. researchgate.net While specific quantum yield values for Rhodamine 6G hexanediamine amide are not widely reported, related Rhodamine 6G amide derivatives have shown high quantum yields in their fluorescent state. For example, a Rhodamine 6G-ethylenediamine amide (Rh6G-NH2) exhibited a quantum yield of 0.66 in ethanol. nih.gov The photostability of rhodamine derivatives is generally considered robust, a property that makes them suitable for applications requiring prolonged or intense irradiation, such as fluorescence microscopy. nih.govnih.govaatbio.com However, like many fluorophores, they can undergo photobleaching upon extended exposure to light. nih.gov

Solvent Effects on Emission Spectra and Aggregation Behavior

The solvent environment can significantly influence the photophysical properties of Rhodamine 6G and its derivatives. Changes in solvent polarity can lead to shifts in the absorption and emission maxima, a phenomenon known as solvatochromism. elsevierpure.comnih.gov For the parent Rhodamine 6G, studies have shown that the emission peak can shift depending on the solvent, with peak wavelengths observed from 568 nm in methanol (B129727) to 579 nm in DMSO. elsevierpure.comnih.gov Generally, polar solvents can stabilize the excited state, leading to a red-shift in the emission spectrum. nih.gov

Concentration-dependent aggregation is another important characteristic of rhodamine dyes. elsevierpure.commdpi.com In aqueous solutions, Rhodamine 6G tends to form non-fluorescent or weakly fluorescent H-aggregates (dimers) at higher concentrations, which can quench fluorescence and alter the absorption spectrum. elsevierpure.comresearchgate.netnih.gov The formation of these aggregates is less pronounced in organic solvents like ethanol. researchgate.net The covalent attachment of a hexanediamine chain might influence the aggregation behavior of Rhodamine 6G, potentially promoting or hindering aggregation depending on the solvent and concentration. The study of solvent effects is crucial for optimizing the performance of this compound in various applications. researchgate.net

Structural Elucidation via Advanced Spectroscopic Techniques

Confirmation of the chemical structure of this compound, particularly the formation of the amide linkage, is achieved through a combination of spectroscopic methods. NMR and FTIR spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Amide Linkage Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the successful synthesis of rhodamine derivatives. scirp.orgnih.govresearchgate.net

In the context of this compound, ¹H NMR spectroscopy would be used to verify the presence of the hexanediamine moiety and the formation of the amide bond. Specific proton signals corresponding to the methylene (B1212753) groups of the hexanediamine chain would be expected in the aliphatic region of the spectrum. The disappearance of the signal from the leaving group of the Rhodamine 6G starting material and the appearance of a characteristic amide N-H proton signal would provide strong evidence for the formation of the amide linkage. rsc.orgnih.govresearchgate.net

¹³C NMR spectroscopy provides complementary information. The spectrum would show characteristic peaks for the carbon atoms of the hexanediamine chain. rsc.org A key indicator of amide bond formation is the chemical shift of the carbonyl carbon (C=O) in the amide group, which would appear in a distinct region of the spectrum. scirp.orgrsc.org Furthermore, the spirocyclic carbon in the non-fluorescent lactam form of rhodamine derivatives gives a characteristic signal at around 66 ppm. scirp.orgscirp.org

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

The FTIR spectrum of a successfully synthesized Rhodamine 6G amide derivative would display several characteristic absorption bands. The presence of an amide group is typically confirmed by the following vibrational modes:

N-H stretching: A band in the region of 3300-3100 cm⁻¹ corresponding to the N-H bond of the amide. researchgate.net

C=O stretching (Amide I band): A strong absorption band typically found between 1680 and 1630 cm⁻¹, indicative of the carbonyl group in the amide linkage. researchgate.net

N-H bending (Amide II band): A band in the region of 1560-1515 cm⁻¹, which arises from the in-plane bending of the N-H bond coupled with C-N stretching.

In addition to the amide bands, the spectrum would retain the characteristic vibrations of the Rhodamine 6G xanthene core. researchgate.netresearchgate.net The absence of the characteristic ester carbonyl stretch from the Rhodamine 6G starting material would further confirm the successful amidation reaction. researchgate.net

Table 2: Key FTIR Vibrational Frequencies for Rhodamine 6G Amide Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3100 | Confirms presence of amide N-H bond |

| C=O Stretch (Amide I) | 1680 - 1630 | Confirms presence of amide carbonyl group |

| N-H Bend (Amide II) | 1560 - 1515 | Characteristic of secondary amide linkage |

| Xanthene Ring Vibrations | Various bands (e.g., ~1646, 1607, 1360, 1181) | Confirms integrity of the rhodamine core structure |

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of rhodamine derivatives is characterized by strong absorption bands in the visible region, which arise from π → π* transitions within the xanthene core of the molecule. For Rhodamine 6G and its derivatives, these transitions are responsible for their intense color and fluorescence properties.

The modification of Rhodamine 6G with a hexanediamine amide group can influence the electronic transitions. The amide linkage can affect the electron density of the xanthene system, potentially leading to shifts in the absorption maximum (λmax). In aqueous solutions, Rhodamine 6G typically exhibits an absorption maximum around 527-532 nm. The introduction of an amide group, such as in a related compound modified with ethylenediamine (B42938) (Rh6G-NH2), can lead to the formation of a ring-opened amide form, which influences the photophysical properties. researchgate.net

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a key parameter for characterizing these electronic transitions. For Rhodamine 6G, the molar extinction coefficient is known to be high, contributing to its utility as a fluorescent probe. The specific values for this compound would be determined by its concentration and the solvent environment.

Below is a table summarizing typical UV-Visible absorption data for Rhodamine 6G, which serves as a reference for understanding the electronic transitions in its derivatives.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Transition |

| Rhodamine 6G | Water | ~527-532 | ~80,000 - 100,000 | π → π |

| Rhodamine 6G | Ethanol | ~530 | ~116,000 | π → π |

This table presents typical data for the parent compound, Rhodamine 6G, as specific experimental values for the hexanediamine amide derivative are not broadly published.

Chiroptical Studies and Conformational Analysis

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying the three-dimensional structure of chiral molecules. While rhodamine dyes themselves are not chiral, they can exhibit induced chirality upon interaction with chiral macromolecules such as DNA.

G-quadruplexes (G4s) are non-canonical DNA structures formed from guanine-rich sequences that are involved in various cellular processes. nih.gov These structures can adopt different topologies (e.g., parallel, antiparallel, or hybrid), which can be distinguished using CD spectroscopy. nih.gov The binding of achiral ligands, such as Rhodamine 6G and its derivatives, to these chiral G4 structures can result in an induced CD (ICD) signal in the absorption region of the ligand. nih.govresearchgate.net This phenomenon is a strong indicator of ligand-G4 interaction and can provide information about the binding mode and the G4 topology. nih.govresearchgate.net

When Rhodamine 6G or a derivative like the hexanediamine amide binds to a G-quadruplex, the interaction can be so specific that the resulting complex exhibits a distinct CD spectrum. nih.govresearchgate.net Research has shown that Rhodamine 6G has a high selectivity for G4 structures and can even influence their conformation, often converting antiparallel G4s to a parallel form. nih.gov The parallel topology of a G4-Rhodamine 6G complex can be unambiguously identified by a characteristic induced CD profile. nih.gov This feature has been observed across a wide range of DNA sequences that form G-quadruplexes. nih.gov

The ICD signals for Rhodamine 6G complexed with a parallel G4 structure typically appear in the visible region of the spectrum, corresponding to the dye's electronic transitions. researchgate.net For instance, characteristic positive and negative peaks have been observed around 510 nm, 540 nm, and 570 nm. researchgate.net The precise positions and intensities of these ICD bands are sensitive to the specific G4 sequence and the nature of the rhodamine derivative.

The following table summarizes the characteristic induced CD signals observed for Rhodamine 6G when interacting with parallel G-quadruplex DNA.

| Ligand-DNA Complex | Spectral Region (nm) | Observed CD Peaks (nm) | Implication |

| Rhodamine 6G - Parallel G-quadruplex | Visible | Positive peak at ~510 nm, Negative peaks at ~540 nm and ~570 nm | Unambiguous identification of parallel G4 topology |

This table is based on published data for Rhodamine 6G and serves as a model for the expected chiroptical behavior of its hexanediamine amide derivative upon interaction with G-quadruplexes. researchgate.net

Computational and Theoretical Investigations of Rhodamine 6g Amide Systems

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the electronic structure and reactivity of Rhodamine 6G amide systems. These computational tools allow researchers to model molecular behavior at the atomic level, providing predictions that complement and guide experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govcore.ac.uk For Rhodamine 6G amide systems, DFT calculations are crucial for understanding the primary reaction mechanism responsible for their pH-dependent fluorescence: the transition between a non-fluorescent spirolactam form and a fluorescent, ring-opened quinone form. rsc.orgnih.govmdpi.com

This transition is governed by the protonation state of the terminal amine on the hexanediamine (B8719201) linker. rsc.orgnih.gov At high pH, the amine is deprotonated, stabilizing the closed spirolactam structure. In acidic conditions, the amine becomes protonated, which induces the opening of the spirolactam ring to form the highly conjugated and fluorescent quinone structure. rsc.org DFT calculations can model the energetics of this reversible isomerization, helping to predict the pKa of the sensor—the pH at which the fluorescent and non-fluorescent forms are in equilibrium. nih.gov

Furthermore, DFT has been used to study the interaction of Rhodamine 6G with solvent molecules, revealing how electrostatic interactions and hydrogen bonding can influence the electronic density and vibrational modes of the xanthene core. researchgate.net These calculations help in understanding the stability and spectroscopic properties of the dye in different environments. nih.govresearchgate.net By using time-dependent DFT (TD-DFT), researchers can also simulate and predict the UV-Vis absorption spectra of these molecules, which is essential for characterizing their photophysical properties. mdpi.comresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help describe the electronic properties of a molecule. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. koreascience.krresearchcommons.org

For Rhodamine 6G hexanediamine amide, HOMO-LUMO analysis is essential for understanding its fluorescence characteristics. koreascience.krkci.go.kr The transition from the ground state to the first excited state, which is responsible for the dye's strong absorption in the visible region, is typically a π-π* transition involving the HOMO and LUMO localized on the xanthene ring. researchgate.net

Computational methods can calculate the energies and spatial distributions of these frontier orbitals. koreascience.krresearchgate.net These calculations show that the structural change from the spirolactam to the quinone form significantly alters the HOMO-LUMO gap. The ring-opened quinone form has a smaller HOMO-LUMO gap, leading to absorption and emission in the visible spectrum. koreascience.kr In contrast, the spirolactam form has a larger energy gap, rendering it colorless and non-fluorescent. This analysis is crucial for explaining the "off-on" switching mechanism of the fluorescent probe. researchgate.net The energy levels can be determined and compared through both computational simulations and electrochemical methods like cyclic voltammetry. koreascience.krkci.go.kr

Molecular Dynamics Simulations for Supramolecular Interactions

While quantum chemical methods excel at describing the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules in complex environments. nih.govresearchgate.netrsc.org

Modeling of Self-Assembly Processes and Molecular Recognition

Molecular dynamics simulations are a powerful tool for investigating how Rhodamine 6G and its derivatives participate in self-assembly and molecular recognition events. researchgate.net For instance, MD simulations have been employed to study the self-assembly of gold nanorods induced by Rhodamine 6G, showing that the formation of dye H-dimers on the nanorod surface is a key stabilizing factor.

MD simulations have also been used to explore the interaction of Rhodamine 6G with biological macromolecules like DNA. These studies provide detailed insights into the preferred binding orientations and conformations of the dye when it intercalates or binds to DNA grooves, which is a form of molecular recognition. nih.gov For this compound, the flexible hexanediamine linker can play a significant role in how the molecule orients itself and interacts with surfaces or biological targets, a process that can be effectively modeled using MD. mdpi.com Such simulations can reveal how π-π stacking and electrostatic interactions govern the formation of supramolecular structures. mdpi.com

Simulation-Based Prediction of pH Sensitivity and Conformational Changes

The pH sensitivity of this compound is fundamentally linked to a significant conformational change: the opening and closing of the spirolactam ring. nih.gov MD simulations can be used to model this dynamic process and predict how changes in pH influence the equilibrium between the two states. nih.gov

By simulating the system at different protonation states of the terminal amine, researchers can observe the resulting conformational dynamics. These simulations can help to understand the stability of each form (spirolactam vs. quinone) in an aqueous environment and provide insights into the energy barriers and transition pathways between them. A computational approach was developed to predict the pH sensitivity of various Rhodamine 6G derivatives, which could then be used to expand the library of probes with new properties. nih.govrsc.orgnih.gov

Rational Design Principles through Computational Screening

The insights gained from quantum chemistry and molecular dynamics simulations are being integrated into rational design strategies for creating new fluorescent probes with tailored properties. nih.gov Computational screening allows for the rapid in-silico evaluation of many candidate molecules, saving significant time and resources compared to traditional trial-and-error synthesis. researchgate.net

For designing probes like this compound, a typical workflow involves:

Combinatorial Library Generation: Creating a virtual library of candidate molecules by systematically varying functional groups or linkers. researchgate.net

High-Throughput Screening: Using automated DFT-based protocols to predict key properties for each candidate, such as absorption wavelength and pKa. mdpi.comresearchgate.net

Selection and Synthesis: Choosing the most promising candidates based on the screening results for chemical synthesis and experimental validation. researchgate.net

Machine learning models are also being developed to assist in this process. nih.govresearchgate.net By training a model on a dataset of known xanthene dyes and their properties, it's possible to build a quantitative prediction model that can guide the synthesis of new molecules with desired characteristics, such as specific pH responsivity or near-infrared (NIR) emission profiles. mdpi.comnih.gov This synergy between computational screening and targeted synthesis accelerates the development of advanced fluorescent probes for a wide range of applications. researchgate.net

Interactive Data Table: Properties of Amide-Functionalized Rhodamine 6G Derivatives rsc.orgnih.gov

This table summarizes the properties of various pH-sensitive fluorescent probes synthesized from Rhodamine 6G, including the hexanediamine derivative. The data highlights how the nature of the amine used for functionalization influences the probe's characteristics.

Research Applications in Chemical Sensing and Advanced Bioimaging

Development of Highly Selective Chemosensors

The core principle behind the function of Rhodamine 6G hexanediamine (B8719201) amide as a chemosensor lies in the reversible, analyte-triggered transition between a non-fluorescent spirolactam form and a highly fluorescent, ring-opened amide form. This "off-on" switching mechanism provides a distinct and easily measurable signal, forming the basis for its application in detecting a variety of chemical species.

Sensing Mechanisms based on Spirolactam Ring Opening for Metal Ion Detection (e.g., Hg²⁺, Fe³⁺, Cu²⁺)

The spirolactam structure of Rhodamine 6G hexanediamine amide is inherently non-fluorescent. However, the presence of specific metal ions can induce a conformational change, leading to the opening of the spirolactam ring. This structural transformation to the acyclic amide form restores the conjugated xanthene system, resulting in a dramatic increase in fluorescence intensity and a visible color change. rsc.orgresearchgate.net This chelation-enhanced fluorescence (CHEF) is a common mechanism for rhodamine-based sensors. rsc.org

The selectivity of these sensors for particular metal ions such as mercury (Hg²⁺), iron (Fe³⁺), and copper (Cu²⁺) is dictated by the nature of the chelating moiety attached to the rhodamine core. The hexanediamine linker, with its terminal amine groups, can be further functionalized to create specific binding pockets that preferentially coordinate with target metal ions. For instance, a rhodamine 6G-based sensor demonstrated high selectivity and sensitivity for Hg²⁺, with a detection limit of 1.2 x 10⁻⁸ M. researchgate.net The interaction with Hg²⁺ induced a significant fluorescence enhancement due to the ring-opening of the spirolactam. researchgate.netnsf.gov Similarly, a reversible fluorescent probe for Fe³⁺ based on rhodamine 6G showed a detection limit as low as 1.9 x 10⁻⁸ M and was successfully used for imaging intracellular Fe³⁺. rsc.org The binding stoichiometry for these metal ion complexes is often found to be 1:1. researchgate.netnih.gov

| Metal Ion | Sensing Mechanism | Reported Detection Limit | Reference |

|---|---|---|---|

| Hg²⁺ | Spirolactam ring-opening | 1.2 x 10⁻⁸ M | researchgate.net |

| Fe³⁺ | Spirolactam ring-opening | 1.9 x 10⁻⁸ M | rsc.org |

| Cu²⁺ | Spirolactam ring-opening | 9.663 x 10⁻⁸ M | nih.gov |

| Al³⁺ | Spirolactam ring-opening | 0.78 μM | rsc.org |

Design of pH-Sensitive Fluorescent Probes for Diverse Microenvironments

The amide functionalization of Rhodamine 6G, as seen in the hexanediamine derivative, is a key strategy for creating pH-sensitive fluorescent probes. nih.gov The mechanism relies on the protonation and deprotonation of the amide substituent, which in turn governs the equilibrium between the spirolactam (high pH, "off") and the ring-opened quinone (low pH, "on") forms. nih.gov This acid-mediated transition allows for the development of probes that can non-invasively image acidic microenvironments in real-time. nih.govrsc.org

By modifying the amine used for the amidation, a library of Rhodamine 6G-based probes with varying pH sensitivities (pKa values) can be synthesized. nih.govrsc.org This versatility enables the creation of probes tailored for specific biological compartments with distinct pH ranges, such as the acidic environment of lysosomes (pH 4.5–5.5). mdpi.com For example, a novel rhodamine-based cyclic hydroxamate derivative was developed as a fluorescent pH probe with a pKa of approximately 4.1, making it suitable for monitoring these acidic organelles. mdpi.com The fluorescence response window for these types of probes is typically around 2 pH units. nih.gov

| Probe Type | Sensing Mechanism | Key Feature | Applicable pH Range | Reference |

|---|---|---|---|---|

| Rhodamine 6G Amide Derivatives | pH-dependent spirolactam-quinone isomerization | Tunable pKa values | Typically a 2-unit pH window | nih.gov |

| Rhodamine B Cyclic Hydroxamate | Spirolactam ring opening/closing | Strong fluorescence in acidic conditions | Optimal for pH 4.5-5.5 (lysosomes) | mdpi.com |

Strategies for Enhancing Selectivity and Sensitivity in Probe Design

Several strategies are employed to improve the performance of this compound-based probes. To enhance selectivity, the chelating unit can be modified with heterocyclic structures. For instance, incorporating a pyrrole (B145914) moiety into a Rhodamine-6G derivative has been shown to improve its fluorescent selectivity for Zn²⁺ over other metal ions. researchgate.net

Sensitivity can be boosted by increasing the quantum yield of the fluorescent state. Rhodamine 6G itself is chosen as a base compound due to its higher fluorescence quantum yield compared to other rhodamines like rhodamine B. nih.gov Furthermore, creating bis(rhodamine) structures, where two rhodamine moieties are linked, can enhance the chelation sites for the target ion and potentially lead to lower detection limits. nsf.gov Another approach involves using surface-enhanced Raman scattering (SERS), where the rhodamine derivative is adsorbed onto metallic nanoparticles. This technique was used to create a highly sensitive and selective probe for Hg(II) with a detection limit in the nanomolar range. nih.gov

Functional Bioimaging Probes

The excellent photophysical properties of Rhodamine 6G derivatives, including their brightness and photostability, make them ideal candidates for use as functional bioimaging probes. nsf.gov

Intracellular pH Monitoring and Live Cell Imaging

The pH-sensitive nature of this compound and related compounds allows for their use in monitoring pH within living cells. nih.govnih.gov These probes are cell-permeable and can be used to visualize acidic organelles like lysosomes and endosomes. nih.govrsc.orgmdpi.com For example, a rhodamine 6G-based probe was used for live-cell imaging of endosomal uptake. nih.gov The ability to conjugate these probes to proteins, nanoparticles, and other biomolecules further expands their application in tracking cellular processes. nih.govrsc.org Bioimaging studies have demonstrated the suitability of these probes for monitoring intracellular ion concentrations, such as Fe³⁺, in living cells using confocal microscopy. rsc.org

Probing of Membrane Potential in Biological Systems

The cationic nature of Rhodamine 6G and its derivatives allows them to be used as probes for membrane potential in various biological systems. nih.govnih.gov The fluorescence intensity of these dyes can change in response to the depolarization or hyperpolarization of cell membranes. nih.govnih.gov A linear relationship has been observed between the fluorescence intensity of rhodamine 6G and the membrane potential, allowing for the conversion of fluorescence measurements into millivolt values. nih.gov This has been applied to measure the resting plasma membrane potential in cultured bovine aortic endothelial cells, which was determined to be -65 ± 7 mV. nih.gov

Investigations of Molecular Interactions with Biological Macromolecules (e.g., G-quadruplex DNA)

The interaction of rhodamine derivatives with biologically significant macromolecules is a key area of research. The parent compound, Rhodamine 6G (R6G), has been identified as a ligand for G-quadruplex (G4) DNA structures. nih.govnih.gov G-quadruplexes are non-canonical, four-stranded nucleic acid structures that form in guanine-rich sequences and are implicated in various cellular processes, including gene expression and replication, making them a target for therapeutic intervention. nih.govnih.gov

Studies have demonstrated that the Rhodamine 6G molecule shows a high selectivity for binding to G4 structures. nih.gov This interaction is not merely passive; R6G can actively influence the conformation of the DNA. Research indicates that R6G tends to induce a topological shift in G-quadruplexes, converting them from antiparallel or mixed hybrid forms into a parallel topology. nih.govnih.gov This is a significant finding, as the topology of a G-quadruplex is believed to be linked to its specific biological function.

The binding of R6G to G4 DNA can be monitored using spectroscopic methods such as Circular Dichroism (CD). The formation of a G4-R6G complex generates a specific induced CD profile, which serves as unambiguous proof of the interaction and can be used to confirm the parallel topology of the G4 structure. nih.govnih.gov This feature has been validated across more than 50 different DNA sequences known to form non-canonical structures. nih.gov Furthermore, increasing the concentration of R6G has been shown to promote not only the formation of parallel G4 structures but also the assembly of multimeric G4 forms. nih.gov

While these studies have been conducted on the parent Rhodamine 6G, the core xanthene structure responsible for the interaction is present in its derivatives. The addition of a hexanediamine amide linker could influence binding affinity and specificity, a common strategy in drug design to optimize ligand-target interactions. The electrostatic interactions between the positively charged rhodamine core and the negatively charged phosphate (B84403) backbone of DNA are a crucial component of this binding. nih.gov

Table 1: Interaction of Rhodamine 6G with G-Quadruplex DNA

| Feature | Observation with Rhodamine 6G | Method of Detection | Citation |

|---|---|---|---|

| Binding Selectivity | High selectivity for G-quadruplex structures. | Spectroscopic & Electrophoretic Methods | nih.govpreveda.sk |

| Topological Influence | Converts antiparallel G4 structures to parallel forms. | Circular Dichroism (CD) Spectroscopy | nih.govnih.gov |

| Structural Confirmation | Creates a specific induced CD signal upon binding. | Circular Dichroism (CD) Spectroscopy | nih.gov |

| Multimerization | Increasing ligand concentration can induce multimeric G4s. | Isothermal Analysis, Electrophoresis | nih.gov |

Surface-Enhanced Raman Scattering (SERS) Applications

Rhodamine 6G and its derivatives are canonical probes in the field of Surface-Enhanced Raman Scattering (SERS), a technique that provides immense amplification of Raman signals for molecules adsorbed on or near metallic nanostructures. The unique properties of this compound and related derivatives make them highly suitable for advanced SERS applications.

Induction of Metal Nanoparticle Aggregation by Rhodamine 6G Amide Derivatives for Plasmonic Hotspot Formation

A critical factor for achieving massive SERS enhancement is the creation of "plasmonic hotspots," which are regions of highly concentrated electromagnetic fields formed in the gaps between aggregated metal nanoparticles. Rhodamine 6G derivatives can act as both the SERS reporter and the aggregating agent.

Research on multimeric rhodamine dyes, such as dimers created by linking two R6G molecules through a linker like N,N-dimethyl-1,6-hexanediamine, demonstrates this principle effectively. nih.gov This synthesized dimer is a close structural analog to this compound. Such multimeric structures exhibit a higher avidity for the surfaces of silver or gold nanoparticles compared to their monomeric counterparts. nih.gov This enhanced affinity facilitates the controlled aggregation of the nanoparticles, directly inducing the formation of SERS-active hotspots. nih.govacs.org The process involves the rhodamine derivative neutralizing the surface charge that keeps the nanoparticles stable in a colloidal suspension, leading to their aggregation. mdpi.com The resulting dye-nanoparticle aggregates provide a robust and stable SERS signal, which is a significant advantage for developing reliable in-situ chemical sensors. nih.gov

Table 2: SERS Signal Enhancement via Nanoparticle Aggregation

| Rhodamine Derivative | Nanoparticle | Observation | Significance | Citation |

|---|---|---|---|---|

| R6G Dimer (Hexanediamine linker analog) | Silver Nanoparticles | Induces aggregation, creating plasmonic hotspots. | Higher avidity for nanoparticles; stable, enhanced SERS signal. | nih.govacs.org |

Engineering SERS-Active Substrates and Probes for Multiplexed Detection

The ability to detect multiple analytes simultaneously (multiplexing) is a major goal in diagnostics and sensing. Rhodamine derivatives are central to engineering SERS probes for this purpose. The primary strategy involves creating spectrally distinct SERS tags.

One powerful method is the use of isotopic variants. Novel rhodamine dimers and trimers have been synthesized using both normal (D0) and deuterated (D4) Rhodamine 6G. nih.gov These isotopic variants are chemically identical but have distinct Raman spectra due to the mass difference of the isotopes. nih.govnih.gov By using these isotopically edited dyes, researchers can perform quantitative, multiplexed SERS detection. nih.govacs.org

Another approach involves using different, but structurally related, rhodamine dyes as labels. For instance, Rhodamine 6G (R6G) and 5-carboxytetramethylrhodamine (B559615) (TAMRA) have been used to label separate DNA probes targeting different gene sequences. acs.org When these probes bind to their targets and are brought into proximity with a SERS-active substrate, the unique spectral fingerprint of each dye allows for their simultaneous detection and quantification. acs.org This methodology enables the development of highly sensitive multiplexed assays for applications such as detecting specific DNA mutations from patient samples. acs.orgnih.gov The engineering of these probes, combined with advanced SERS substrates like plasmonic paper, facilitates detection at extremely low concentrations. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Rhodamine 6G (R6G) | |

| N,N-dimethyl-1,6-hexanediamine | |

| 5-carboxytetramethylrhodamine (TAMRA) | |

| Thiazole Orange |

Integration of Rhodamine 6g Hexanediamine Amide in Materials Science Research

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for utilizing Rhodamine 6G hexanediamine (B8719201) amide. The compound's distinct molecular recognition capabilities and its tendency to participate in self-assembly processes have led to the creation of novel functional materials.

Host-Guest Complexation with Macrocyclic Hosts (e.g., Cyclodextrins)

The core structure of Rhodamine 6G, which is the foundation of its hexanediamine amide derivative, readily engages in host-guest interactions with various macrocyclic molecules. These hosts, such as cyclodextrins and calixarenes, possess hydrophobic inner cavities and hydrophilic exteriors, making them ideal for encapsulating guest molecules like rhodamine dyes in aqueous environments. nih.gov

Research has demonstrated that the inclusion of Rhodamine 6G within these cavities significantly alters its photophysical properties. For instance, when complexed with p-sulfonatocalix[n]arenes, the phenyl group of the Rhodamine 6G guest is encapsulated within the host's cavity. rsc.org This encapsulation can lead to a substantial quenching of fluorescence, with the quenching constant for a p-sulfonatocalix dntb.gov.uaarene complex being approximately 10,000 times larger than for smaller calixarene (B151959) hosts. rsc.org Such interactions are confirmed through techniques like 2D NMR NOESY, which can map the spatial proximity between the host and guest protons. rsc.org The formation of these inclusion complexes not only modulates the dye's fluorescence but can also enhance the biological activity of the resulting assembly. rsc.org

| Host Molecule | Guest Moiety | Key Observation | Reference |

| p-Sulfonatocalix nih.govarene (SCX4) | Phenyl ring of Rhodamine 6G | Formation of inclusion complex, antiproliferative activity. | rsc.org |

| p-Sulfonatocalix dntb.gov.uaarene (SCX6) | Phenyl ring of Rhodamine 6G | Significant fluorescence quenching (~10⁴ times > SCX4). | rsc.org |

| β-Cyclodextrin | Hydrophobic core of guest | Efficient transport and encapsulation of hydrophobic compounds. | nih.gov |

Amide-Driven Self-Assembly for Hydrogel and Fibrillar Structures

The amide linkage in Rhodamine 6G hexanediamine amide is a critical functional group that can drive the self-assembly of molecules into larger, ordered structures. Amide bonds are capable of forming strong hydrogen bonds, which are directional and play a crucial role in the formation of stable, extended networks like fibrils and hydrogels.

In broader materials science, multidomain peptides featuring amide backbones are known to self-assemble into robust hydrogels. nih.gov The supramolecular nanostructure and bulk rheological properties of these materials are dictated by these non-covalent interactions. nih.gov Similarly, the amide group in this compound provides a vector for programmed self-assembly. By designing the molecular precursors appropriately, the interplay of hydrogen bonding from the amide group and π-π stacking from the xanthene core of the rhodamine can lead to the formation of one-dimensional fibrillar structures or three-dimensional hydrogel networks. These fluorescently tagged assemblies have potential applications in sensing and as scaffolds for tissue engineering.

Encapsulation Phenomena within Supramolecular Crystals and Assemblies

Rhodamine 6G and its derivatives can be physically entrapped, or encapsulated, within the crystalline lattices of other organic molecules as they form supramolecular assemblies. mdpi.comspbu.ru This process allows for the creation of hybrid materials where the properties of the dye are combined with the structural framework of the host crystal.

One notable example is the encapsulation of Rhodamine 6G within melamine-barbiturate supramolecular crystals. dntb.gov.uamdpi.comspbu.ru In this system, the dye acts as a guest molecule within the robust, hydrogen-bonded network of the host. Experimental and theoretical data have shown that the inclusion of the rhodamine molecules not only results in fluorescent crystals but also drastically improves the crystal quality, leading to shapes with higher symmetry and a lesser degree of twinning. dntb.gov.uamdpi.comspbu.ru The encapsulation is verified through techniques like UV-visible spectroscopy and optical fluorescence microscopy, which confirm the presence of the dye inside the organic crystals. mdpi.com This strategy of using dye molecules as "crystal perfecters" opens new avenues for controlling the crystallization process of organic materials.

Advanced Polymeric and Hybrid Materials

The ability to covalently link this compound to polymers and other biomaterials has greatly expanded its utility. This integration allows for the fabrication of materials with built-in fluorescence for imaging and sensing purposes.

Fabrication of Fluorescently Labeled Biocompatible Polymers

A significant application of Rhodamine 6G derivatives is in the creation of fluorescently labeled biocompatible polymers for biomedical studies. nih.gov The hexanediamine linker provides a primary amine group that, after modification, can be used to initiate polymerization or be incorporated as a comonomer.

Researchers have developed methods for synthesizing fluorescent initiators for atom transfer radical polymerization (ATRP) from rhodamine-based compounds. nih.gov This allows for the creation of well-defined, fluorescently tagged polymers. A key advantage of using certain amide-functionalized Rhodamine 6G derivatives is that they remain highly fluorescent at physiological pH, a crucial feature for in-vivo applications. nih.gov These fluorescent monomers have been successfully used to prepare a range of biocompatible polymers, such as those based on 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC), a biomimetic monomer. nih.govnih.gov The resulting fluorescent polymers are valuable tools for visualizing the distribution and behavior of materials in biological systems. nih.gov

| Polymerization Technique | Monomer | Resulting Material | Application | Reference |

| ATRP | 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) | Fluorescently labeled biocompatible polymers. | Biomedical studies, visualization of materials. | nih.gov |

Incorporation into pH-Responsive Biomaterials and Regenerative Scaffolds

The amide functionalization of Rhodamine 6G can be engineered to create a pH-sensitive switch. nih.govrsc.org This is based on the principle of pH-dependent spirolactam-quinone isomerization. nih.govrsc.org In this mechanism, the amide-functionalized rhodamine exists in a non-fluorescent, colorless spirolactam form at higher pH. Upon acidification, protonation of the amide nitrogen facilitates the opening of the spirolactam ring to form the highly fluorescent, colored quinone structure. nih.govrsc.org

This "on/off" fluorescent property has been harnessed by developing libraries of Rhodamine 6G-based probes with a range of pH sensitivities (pKa values). nih.govrsc.orgresearchgate.net The versatility of the amide linker allows these pH-sensitive fluorescent probes to be covalently conjugated to various materials, including regenerative biomaterial scaffold matrices. nih.govrsc.org This incorporation enables non-invasive, real-time fluorescence imaging of acidic microenvironments, which are critical in processes like bone resorption and cellular metabolism within tissue scaffolds. nih.govrsc.org The ability to monitor local pH changes within a biomaterial provides powerful insights for understanding and designing materials for tissue regeneration.

| Rhodamine 6G Derivative | pH-Sensing Mechanism | Application Area | Key Feature | Reference |

| Amide-functionalized R6G | Spirolactam-quinone isomerization | Regenerative biomaterial scaffolds | Dynamic "on/off" fluorescence based on pH. | nih.govrsc.org |

| Library of R6G derivatives | Amide functionalization with various primary amines | Intracellular and extracellular pH sensing | Tunable pH sensitivity (pKa) and chemical functionality. | nih.govresearchgate.net |

Functionalization for Polyester (B1180765) Amide Composites with Persistent Luminescence

Environmental Remediation and Adsorption Studies

The utility of Rhodamine 6G derivatives extends to environmental science, where they are investigated for their adsorption onto various materials to remediate dye-contaminated water.

Adsorption Mechanisms of Rhodamine 6G Derivatives on Cross-Linked Polymer Sorbents

The removal of Rhodamine 6G (Rh6G) from aqueous solutions through adsorption onto cross-linked polymer sorbents has been the subject of numerous studies. The adsorption process is influenced by the chemical and physical properties of both the dye molecule and the adsorbent material.

One study investigated the use of an alt-maleic anhydride-styrene-octene-1 terpolymer cross-linked with triethanolamine (B1662121) (MSOT) for Rh6G removal. The adsorption process was found to be dependent on several factors, including the pH of the solution, the amount of the polymer sorbent, the contact time, the initial concentration of the dye, and the temperature. jomardpublishing.com The experimental data for the adsorption of Rh6G onto this sorbent were well-described by the Langmuir model, suggesting monolayer adsorption onto a surface with a finite number of identical sites. jomardpublishing.com The mean sorption energy, calculated from the Dubinin–Radushkevich (D–R) isotherm model, indicated that the sorption process is chemical in nature. jomardpublishing.com

Another investigation utilized poly(maleimide-alt-styrene) (MSC) as a sorbent for Rh6G. ijacskros.com The adsorption data in this case also fit well with the Langmuir isotherm model. The chemical nature of the sorption process was confirmed by the mean sorption energy value derived from the D-R isotherm. ijacskros.com Kinetic studies for both the MSOT and MSC sorbents revealed that the adsorption process followed a pseudo-second-order model, which implies that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the sorbent and sorbate. jomardpublishing.comijacskros.com

In a different approach, a hydrogel nanocomposite of polyacrylamide (PAAm) grafted gum karaya (Gk) and nickel sulphide nanoparticles was synthesized for the effective removal of Rhodamine 6G dye. rsc.org The adsorption of Rh6G onto this hydrogel nanocomposite was also found to follow the Langmuir adsorption isotherm, indicating a monolayer adsorption process. rsc.org The kinetics of this adsorption process were consistent with the pseudo-second-order rate model. rsc.org

Graphene oxide (GO) has also been studied as a surface for the adsorption of Rhodamine 6G. acs.org The adsorption of Rh6G on GO follows the traditional Langmuir adsorption behavior. acs.org Fourier-transform infrared spectroscopy (FTIR) analysis suggested that the Rh6G molecules predominantly adsorb on the hydrophilic oxidized regions of the GO surface. acs.org

The table below summarizes the adsorption models and kinetic models for Rhodamine 6G and its derivatives on various cross-linked polymer and other sorbents.

| Sorbent Material | Adsorption Isotherm Model | Kinetic Model | Reference |

| alt-maleic anhydride-styrene-octene-1 terpolymer, cross-linked with triethanolamine (MSOT) | Langmuir | Pseudo-second-order | jomardpublishing.com |

| Poly(maleimide-alt-styrene) (MSC) | Langmuir | Pseudo-second-order | ijacskros.com |

| Polyacrylamide grafted gum karaya bionanocomposite hydrogel with nickel sulphide | Langmuir | Pseudo-second-order | rsc.org |

| Graphene Oxide (GO) | Langmuir | Not specified | acs.org |

| Phosphotungstic acid@MOF-199 | Freundlich | Pseudo-second-order | researchgate.net |

Optimization of Adsorption Parameters for Dye Removal

The efficiency of Rhodamine 6G removal from aqueous solutions is highly dependent on the optimization of various experimental parameters. These parameters typically include the initial dye concentration, contact time, adsorbent dosage, and the pH of the solution.

A study focused on the removal of Rhodamine 6G using a nanomagnetic adsorbent composite (NMAC) employed a Box-Behnken design to model and optimize the removal conditions. aip.orgresearchgate.net A maximal dye removal of 99.03% was achieved under the following optimized conditions: an initial dye concentration of 26.12 mg L⁻¹, a contact time of 14.33 minutes, an adsorbent dose of 0.05 g, a particle size of 190.26 µm, and a pH of 6.54. aip.orgresearchgate.net The study developed a quadratic equation to model the dye removal process, which was validated with a high degree of correlation between the predicted and experimental results. aip.orgresearchgate.net

For the alt-maleic anhydride-styrene-octene-1 terpolymer (MSOT) sorbent, it was observed that the removal of Rh6G increased with time, reaching equilibrium after approximately 60 minutes. jomardpublishing.com Within the first 10 minutes, about 20.1% of the total Rh6G was immobilized, and at equilibrium, the removal was between 33.6% and 35.2%. jomardpublishing.com

In the case of poly(maleimide-alt-styrene) (MSC) as the sorbent, the amount of sorbent was a key parameter. ijacskros.com The study found that the sorption degree increased as the sorbent amount was increased from 1.0 to 3.0 g/L. A further increase in the sorbent amount did not significantly change the sorption degree, leading to the selection of 3.0 g/L as the optimal working amount. ijacskros.com

The following table presents the optimized parameters for the removal of Rhodamine 6G using different adsorbent materials.

| Adsorbent Material | Optimal Initial Dye Concentration | Optimal Contact Time | Optimal Adsorbent Dose | Optimal pH | Maximum Removal (%) | Reference |

| Nanomagnetic Adsorbent Composite (NMAC) | 26.12 mg L⁻¹ | 14.33 min | 0.05 g | 6.54 | 99.03 | aip.orgresearchgate.net |

| alt-maleic anhydride-styrene-octene-1 terpolymer (MSOT) | Not specified | 60 min | Not specified | Not specified | 35.2 | jomardpublishing.com |

| Poly(maleimide-alt-styrene) (MSC) | 200 mg/L | 30 min | 3.0 g/L | 6 | Not specified | ijacskros.com |

Future Directions and Emerging Research Frontiers

Exploration of Multi-Stimuli Responsive Rhodamine 6G Amide Systems

The inherent responsiveness of the rhodamine spirolactam ring to external stimuli forms the basis for designing sophisticated molecular switches. Research into Rhodamine 6G hexanediamine (B8719201) amide and its analogues is increasingly focused on creating systems that can react to multiple triggers, such as pH and the presence of specific metal ions. This dual-responsiveness opens up possibilities for creating highly selective and "smart" sensors.

The fundamental mechanism often involves the transition between the non-fluorescent, colorless spirolactam form and the fluorescent, colored ring-opened amide form. nih.gov This "off-on" switching can be triggered by changes in environmental conditions. For instance, a library of pH-sensitive probes based on Rhodamine 6G has been developed, demonstrating tunable pKa values depending on the appended amide functional group. nih.govrsc.org This tunability is crucial for designing probes that operate within specific biological or environmental pH ranges.

Recent studies on related rhodamine derivatives have demonstrated the detection of various metal ions, including Fe³⁺, Cu²⁺, and Hg²⁺. researchgate.netrsc.orgdu.ac.in These sensors operate through a metal-ion-induced ring-opening of the spirolactam, leading to a distinct colorimetric and fluorescent response. researchgate.netdu.ac.in The hexanediamine linker in Rhodamine 6G hexanediamine amide provides a flexible scaffold that can be further modified to incorporate recognition sites for a variety of analytes, paving the way for multi-ion sensing platforms. The development of such systems could lead to sophisticated logic gates at the molecular level, where the fluorescence output is controlled by a combination of input stimuli.

Table 1: Examples of Stimuli-Responsive Rhodamine Derivatives and their Characteristics

| Rhodamine Derivative | Stimulus | Response Mechanism | Limit of Detection (LOD) | Reference |

| Rhodamine B-ethylenediamine (RhB-EDA) | Fe³⁺ | Spirolactam ring opening | - | acs.org |

| Rhodamine hydrazide derivative | Cu²⁺ | Turn-on fluorescence | 3.58 x 10⁻⁸ M | rsc.org |

| Rhodamine 6G derivative (LXY) | Fe³⁺ | "Naked eye" color change and fluorescence | - | acs.org |

| Rhodamine 6G-based probe (L) | Fe³⁺ | Reversible fluorescence turn-on | 1.9 x 10⁻⁸ M | rsc.org |

| Rhodamine derivative (RHEN) | Hg²⁺ | Selective sensing | 0.11 µM | colab.ws |

Advanced Computational Design for Novel Functional Materials

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the rational design of new functional materials based on rhodamine derivatives. rsc.org DFT studies provide deep insights into the electronic structure, stability, and photophysical properties of these molecules, enabling researchers to predict their behavior and design new compounds with tailored characteristics.

For instance, DFT calculations have been employed to understand the interaction between rhodamine derivatives and metal ions, elucidating the binding mechanism and the resulting changes in the molecule's electronic and optical properties. rsc.org These computational models can predict the stereochemical outcomes of reactions and help in understanding the cooperative mechanisms that govern the sensitivity and selectivity of these probes. acs.org

Molecular dynamics (MD) simulations have also been used to study the behavior of Rhodamine 6G at interfaces, such as between n-decane and water. researchgate.netaps.org These simulations revealed increased mobility of the tracer at the interface compared to its mobility in bulk water, providing a molecular-level interpretation of this phenomenon. researchgate.netaps.org Such computational approaches can be extended to this compound to predict its conformational dynamics and interactions in complex environments, aiding in the design of materials for specific applications like interfacial sensing or drug delivery.

Future research will likely involve the use of more advanced computational techniques, such as machine learning and artificial intelligence, to screen vast libraries of virtual rhodamine derivatives. chemrxiv.org This will accelerate the discovery of novel compounds with optimized properties for specific applications, moving beyond trial-and-error synthesis to a more predictive and design-oriented approach.

Table 2: Computational Methods Applied to Rhodamine Derivatives

| Computational Method | Subject of Study | Key Findings | Reference |

| Density Functional Theory (DFT) | Rhodamine derivative and Cu²⁺ interaction | Showed a strong interaction and an optical absorption shift. | rsc.org |

| DFT | Stereochemical outcome of reactions | Revealed cooperative mechanism involving chiral guanidinium (B1211019) cation–solvent interactions. | acs.org |

| Molecular Dynamics (MD) | Rhodamine 6G at n-decane-water interface | Found increased mobility of the tracer at the interface. | researchgate.netaps.org |

| DFT | Structure of Rhodamine 6G-DNA complexes | Determined preferred orientation of the dye with respect to the neighboring base pair. | nih.gov |

Synergistic Integration with Nanotechnology for Enhanced Performance

The convergence of rhodamine chemistry and nanotechnology offers exciting possibilities for creating highly sensitive and robust analytical platforms. The functionalization of nanoparticles with this compound can lead to significant enhancements in performance due to the unique optical and physical properties of nanomaterials.

For example, the integration of rhodamine derivatives with gold (Au) and silver (Ag) nanoparticles can lead to surface-enhanced Raman scattering (SERS) and surface-enhanced fluorescence (SEF), dramatically increasing the sensitivity of detection. acs.orgresearchgate.netnih.gov The plasmonic properties of these metallic nanoparticles can be finely tuned to control the fluorescence response of the dye molecules. nih.gov Researchers have demonstrated that the distance between the fluorophore and the nanoparticle surface is a critical factor in achieving fluorescence enhancement. nih.gov

Silica nanoparticles functionalized with rhodamine derivatives have also been developed for the detection of metal ions, offering a stable and biocompatible platform. researchgate.net Furthermore, the encapsulation of Rhodamine 6G within nanostructured materials, such as nanostructured lipid carriers (NLCs), has been explored for in vivo imaging applications. taylorandfrancis.com The hexanediamine linker of the target compound provides an ideal anchor for covalent attachment to a wide range of nanoparticle surfaces, ensuring the stability and performance of the resulting hybrid material.

Future work in this area will likely focus on the development of multifunctional nanocomposites where this compound acts as both a sensor and a targeting ligand. These nanoprobes could be designed for targeted imaging and sensing within living cells or organisms, opening up new frontiers in diagnostics and theranostics.

Table 3: Rhodamine Derivatives in Nanotechnology

| Nanomaterial | Rhodamine Derivative | Application | Key Finding | Reference |

| Gold Nanoparticles | Rhodamine B isothiocyanate | Control of plasmonic effects | Fine control over the plasmonic response was achieved by modulating the quantity of dye molecules. | nih.gov |

| Silver Nanoparticles | Rhodamine 6G | Surface-Enhanced Raman Scattering (SERS) | Novel rhodamine "dimers" and "trimers" induced aggregation to create plasmonic "hotspots". | acs.org |

| Silica Nanoparticles | Modified Rhodamine B | Fe³⁺ ion detection | Spiro-lactam ring opening upon Fe³⁺ complexation triggered enhancements in absorption and fluorescence. | researchgate.net |

| Silver Nanoparticles | Rhodamine B isothiocyanate | Fluorescent and plasmonic materials | The particle-dye systems were characterized to evaluate their chemical structure and optical properties. | mdpi.com |

Discovery of New Biological Targets and Environmental Applications

The inherent fluorescence of this compound, coupled with its potential for targeted functionalization, makes it a powerful tool for exploring new biological targets and addressing environmental challenges. Its application as a fluorescent probe for bioimaging is a particularly active area of research.

Rhodamine-based probes have been successfully used for imaging labile ferrous iron (Fe²⁺) in living cells and zebrafish, providing insights into the labile iron pool and its role in various biological processes. nih.gov The ability to visualize specific ions and molecules within a cellular context is crucial for understanding disease mechanisms and developing new therapeutic strategies. The amino group on the hexanediamine linker can be used to conjugate the molecule to biomolecules such as proteins or antibodies, enabling the targeted labeling and imaging of specific cellular structures or disease markers. nih.gov

In the environmental sphere, the high sensitivity and selectivity of rhodamine-based probes for heavy metal ions like mercury (Hg²⁺) make them ideal candidates for water quality monitoring. du.ac.incolab.ws The development of portable and rapid test kits based on these probes could provide a low-cost solution for on-site environmental analysis. acs.org For instance, a Rhodamine 6G derivative has been shown to be effective for the quantification of Hg(II) in aqueous matrices, with enhanced sensitivity when incorporated into gold nanoparticles. conicet.gov.ar

Future research will focus on expanding the library of biological targets that can be imaged with this compound derivatives and developing robust sensors for a wider range of environmental pollutants. The versatility of this molecule suggests that its applications in these fields are far from exhausted.

Table 4: Biological and Environmental Applications of Rhodamine Derivatives

Table of Compounds

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Rhodamine 6G hexanediamine amide, and how is purity confirmed?

- Answer : The compound is synthesized via nucleophilic addition of 1,6-hexanediamine to the aromatic ester group of Rhodamine 6G (R6G) under mild conditions. Reaction progress is monitored using thin-layer chromatography (TLC), and the product is purified via column chromatography. Purity is confirmed using high-performance liquid chromatography (HPLC) (>95% purity) and structural validation via NMR spectroscopy to identify characteristic peaks (e.g., amide protons and hexanediamine chain signals) .

Q. How should researchers characterize the fluorescence properties of this compound?

- Answer : Fluorescence characterization includes measuring absorption/emission maxima (e.g., ~518 nm excitation, ~542 nm emission for R6G derivatives) using UV-Vis and fluorescence spectroscopy. Quantum yield (QY) is determined relative to standard dyes (e.g., fluorescein). pH-dependent fluorescence studies are conducted by titrating the compound across a pH range (e.g., 4–9) and monitoring intensity changes, with QY ratios (e.g., QY/QY) calculated to assess sensitivity .

Q. What are the key storage and handling protocols to maintain this compound stability?

- Answer : Store in airtight, light-protected containers under inert gas (e.g., argon) at −20°C to prevent oxidation and hydrolysis. Use anhydrous solvents (e.g., DMF, DMSO) for stock solutions. Handling requires PPE: nitrile gloves, lab coats, and NIOSH-approved respirators if aerosolization is possible. Avoid prolonged exposure to moisture or high temperatures (>40°C) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in pH sensitivity data between this compound and other rhodamine derivatives?

- Answer : Density functional theory (DFT) calculations using the Universal Force Field (UFF) model the Gibbs free energy change (ΔE) of the spirolactam-to-quinone transition. Compounds with negative ΔE (e.g., R6G-hexanediamine amide: −124.96 kJ/mol) exhibit pH sensitivity, while positive values (e.g., Rhodamine 110 derivatives) do not. This model correlates strongly (R = 0.89) with experimental pKa values, enabling predictive design of pH-sensitive probes .

Q. What strategies optimize surface-enhanced Raman scattering (SERS) substrates for trace detection of this compound?

- Answer : Use Ag/TiN composite substrates prepared via electrochemical deposition (2 V, citrate/AgNO ratio 1:1) to achieve a detection limit of 10 mol/L. Validate enhancement factors (e.g., 10) by comparing SERS intensity with conventional HPLC or LC-MS methods. Substrate stability is tested under varying humidity and temperature conditions .

Q. How does the hexanediamine linker length influence the fluorescence and targeting efficiency of R6G-based probes?

- Answer : The 6-carbon chain balances steric effects and molecular flexibility, reducing self-quenching while maintaining proximity to target biomolecules. Compared to shorter chains (e.g., ethylenediamine), hexanediamine improves quantum yield by 30–40% in cellular imaging. Computational simulations show chain length modulates ΔE, with optimal sensitivity at 6 carbons .

Q. What experimental controls are critical when validating pH-dependent fluorescence in live-cell imaging studies?

- Answer : Include (1) a non-pH-sensitive R6G control (e.g., Rhodamine 110 derivatives), (2) calibration buffers (pH 4–9) for in situ intensity normalization, and (3) ionophores (e.g., nigericin) to equilibrate intracellular pH. Confocal microscopy parameters (e.g., laser power, exposure time) must be standardized to avoid photobleaching artifacts .

Q. How can researchers address batch-to-batch variability in this compound synthesis?